3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Description
Chemical Structure and Properties
The compound 3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS: 213748-09-5) features a pyrazole core substituted at the N-1 position with a phenyl group and at the C-3 position with a 2,3-dihydrobenzo[1,4]dioxin moiety. A carbaldehyde functional group is present at the C-4 position. Key molecular properties include:
- Molecular Formula: C₁₈H₁₄N₂O₃
- Molecular Weight: 306.32 g/mol
- Synonyms: SBB038922, AC1LJNYC, ZINC00619671 (as per ).
Properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c21-12-14-11-20(15-4-2-1-3-5-15)19-18(14)13-6-7-16-17(10-13)23-9-8-22-16/h1-7,10-12H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMYNNSDZGWJRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN(C=C3C=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359636 | |
| Record name | 3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213748-09-5 | |
| Record name | 3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis Overview
The general synthetic route to this compound involves the following key steps:
- Preparation of the appropriate substituted acetophenone derivative (1-(2,3-dihydrobenzo[b]dioxin-6-yl)ethan-1-one).
- Condensation of this ketone with phenylhydrazine to form the corresponding hydrazone.
- Cyclization and formylation of the hydrazone to yield the pyrazole-4-carbaldehyde derivative through the Vilsmeier–Haack reaction.
This approach is supported by literature where the starting ketone is condensed with phenylhydrazine in the presence of acetic acid, followed by formylation using Vilsmeier–Haack reagent (POCl3/DMF) to afford the target pyrazole aldehyde.
Detailed Synthetic Procedure
Step 1: Preparation of 1-(2,3-dihydrobenzo[b]dioxin-6-yl)ethan-1-one
- This acetophenone derivative serves as the key starting material bearing the 2,3-dihydrobenzodioxin moiety.
- It can be synthesized via known methods involving substitution on the benzodioxin ring or obtained commercially.
Step 2: Condensation with Phenylhydrazine
- The ketone is reacted with phenylhydrazine in the presence of acetic acid, facilitating the formation of the hydrazone intermediate.
- Reaction conditions typically involve refluxing in ethanol or acetic acid medium.
Step 3: Vilsmeier–Haack Formylation
- The
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction yields a primary alcohol.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in medicinal chemistry, particularly as a lead structure for the development of new pharmacological agents. Its structural components are reminiscent of various biologically active compounds, which suggests potential therapeutic uses.
Case Studies and Findings
- Enzyme Inhibition : Research has indicated that derivatives of 3-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde exhibit significant inhibitory activity against key enzymes involved in metabolic disorders. For instance, studies have focused on its ability to inhibit α-glucosidase and acetylcholinesterase, making it a candidate for treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer’s Disease (AD) .
Antioxidant Properties
The compound's structural characteristics suggest potential antioxidant activities. Antioxidants are crucial in mitigating oxidative stress-related diseases.
Research Insights
Studies have demonstrated that compounds with similar structural motifs possess antioxidant properties, which could be extrapolated to this compound. This opens avenues for further exploration into its role in preventing oxidative damage in biological systems.
Biochemical Research Applications
As a biochemical tool, this compound can be employed in various research settings to probe biological pathways and mechanisms.
Potential Uses
- Proteomics Research : Due to its unique chemical structure, it can serve as a probe in proteomics to study protein interactions and functions .
| Application Area | Potential Use |
|---|---|
| Proteomics | Probe for studying protein interactions |
| Enzyme inhibition | Therapeutic development for metabolic diseases |
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific context of its use in research or therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzodioxin Moieties
Compound 9n : (5Z)3-[4-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethylamino)butyl]-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Key Features :
- Benzodioxin group at the N-3 butyl chain.
- 4-Hydroxy-3-methoxybenzylidene substituent at the 5-arylidene position.
- Activity :
- Comparison : The benzodioxin group in 9n enhances selectivity for SsCK1 over HsCDK5-p25, unlike analogues with 1,3-benzodioxol-5-yl substituents, which exhibit reduced activity .
Compound 9i : (5Z)3-[4-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethylamino)butyl]-5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- Key Features :
- Benzodioxin group in the 5-arylidene position.
- Activity :
- Comparison : The position of the benzodioxin group (5-arylidene vs. N-3 chain) correlates with reduced kinase selectivity but increased cytotoxicity in cancer models.
1-(4-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-carbaldehyde
Functional Analogues with Pyrazole or Imidazole Cores
D4476 : 4-[4-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl]benzamidine
Biological Activity
3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse scientific literature.
Synthesis
The synthesis of this compound generally involves the reaction of various precursors through methods such as the Vilsmeier-Haack reaction or other condensation techniques. The process typically yields derivatives that are then screened for biological activity.
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit notable antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, demonstrating inhibition zones that suggest potential as antibacterial agents .
Anti-inflammatory Properties
The compound has shown promise as an anti-inflammatory agent. Specific derivatives have been tested for their ability to inhibit COX-2, an enzyme associated with inflammation. The results indicated a significant reduction in inflammatory markers in cell cultures treated with these compounds .
Antitumor Activity
Several studies have reported on the antitumor effects of pyrazole derivatives. For instance, compounds related to this compound have been evaluated against cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). The IC50 values observed ranged from 16.19 ± 1.35 μM to 17.16 ± 1.54 μM, indicating a strong cytotoxic effect comparable to standard chemotherapeutic agents like doxorubicin .
Summary of Biological Activities
| Activity | Effect | IC50 (μM) |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Variable by strain |
| Anti-inflammatory | COX-2 inhibition | Not specified |
| Antitumor | Cytotoxicity against cancer cells | 16.19 - 17.16 |
Case Studies
One notable case study involved the synthesis and evaluation of a series of pyrazole-based compounds where this compound was included in the screening panel. The study found that modifications to the pyrazole ring significantly influenced biological activity, emphasizing the importance of structural characteristics in drug design .
Q & A
Q. What are the standard synthetic routes for preparing 3-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde?
Pyrazole-4-carbaldehydes are typically synthesized via Vilsmeier-Haack formylation of substituted pyrazoles. For example, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde is synthesized using a literature method involving formylation agents like POCl₃ and DMF . To introduce the 2,3-dihydro-benzo[1,4]dioxin moiety, Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution may be employed, leveraging halogenated precursors (e.g., bromo-substituted dihydrobenzodioxins) . Reaction optimization should focus on solvent selection (e.g., ethanol or DMF), temperature control (reflux vs. room temperature), and catalyst systems (e.g., Pd(PPh₃)₄ for coupling reactions) .
Q. How is this compound characterized spectroscopically?
Key characterization methods include:
- ¹H/¹³C NMR : The aldehyde proton typically resonates at δ 9.8–10.2 ppm, while pyrazole and dihydrobenzodioxin protons appear as distinct aromatic multiplets .
- IR Spectroscopy : A strong carbonyl stretch (~1700 cm⁻¹) confirms the aldehyde group .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₉H₁₅N₂O₃ requires m/z 319.1083) .
Q. What are the known biological activities of this compound?
While direct data for this specific compound is limited, structurally related dihydrobenzodioxin-pyrazole hybrids exhibit kinase inhibition (e.g., PI3K and CK1α) . For example, D4476, a CK1α inhibitor, shares the dihydrobenzodioxin motif and is used in oocyte meiosis studies at 50 µM concentrations . Assays should include kinase inhibition profiling (IC₅₀ determination) and cellular viability tests (e.g., MTT assays) to evaluate therapeutic potential .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with improved target binding?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding affinities to targets like PI3K or CK1α. Key steps:
Ligand Preparation : Optimize the compound’s geometry using Gaussian or ORCA .
Protein-Ligand Docking : Identify critical interactions (e.g., hydrogen bonds with kinase ATP-binding pockets).
Free Energy Calculations : Use MM-GBSA to rank derivatives .
Experimental validation via SAR studies (e.g., modifying the phenyl or aldehyde groups) can refine predictions .
Q. How do reaction conditions influence the formation of pyrazole-fused heterocycles from this aldehyde?
Pyrazole-4-carbaldehydes serve as precursors for fused heterocycles. For example:
- With hydrazine hydrate : Forms pyrazolo[3,4-c]pyrazoles under reflux (acetic acid/ethanol), while room-temperature reactions yield amine-substituted analogs .
- Wittig reactions : Ethyl acrylate derivatives can be synthesized using triphenylphosphine-ylide reagents, followed by cyclization to benzo[b]pyrazolo[3,4-d]azocines under basic conditions .
Key variables include temperature, catalyst (e.g., iodine for azide-alkyne cycloadditions), and solvent polarity .
Q. What strategies mitigate solubility challenges in biological assays?
The compound’s low aqueous solubility (common for aromatic aldehydes) can be addressed via:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations .
- Prodrug approaches : Convert the aldehyde to a hydrolyzable imine or acetal .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
Q. How to resolve contradictions in crystallographic data for related structures?
Conflicting crystallographic reports (e.g., bond lengths/angles) may arise from:
- Twinned crystals : Use SHELXL’s TWIN/BASF commands for refinement .
- Disorder modeling : Apply PART/SUMP restraints for flexible moieties (e.g., dihydrobenzodioxin rings) .
Cross-validate with DFT-optimized geometries to identify systematic errors .
Methodological Challenges and Solutions
Q. How to optimize regioselectivity in cross-coupling reactions?
Regioselectivity issues (e.g., competing C6 vs. C2 coupling on dihydrobenzodioxin) can be controlled by:
- Directing groups : Introduce temporary substituents (e.g., boronate esters) to steer coupling .
- Catalyst tuning : Use Pd-XPhos systems for sterically hindered sites .
Q. What analytical techniques differentiate isomeric byproducts?
- HPLC-MS : Employ chiral columns (e.g., Chiralpak IA) to resolve enantiomers .
- 2D NMR : NOESY or HSQC can distinguish between cis and trans dihydrobenzodioxin conformers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
